MAO-B vs. MAO-A Selectivity Ratio of N-Cyclopentyl-4-methylquinolin-2-amine
N-Cyclopentyl-4-methylquinolin-2-amine demonstrates a 6.5-fold selectivity for MAO-B (IC50 = 15,400 nM) over MAO-A (IC50 = 100,000 nM) in a fluorescence-based enzyme inhibition assay [1]. In contrast, the parent scaffold, 4-methylquinolin-2-amine, is a potent but non-selective inhibitor of both MAO isoforms, with a reported inhibition constant (Ks) of 800 nM against neuronal nitric oxide synthase (a related enzyme target) but a lack of any isozyme-selective MAO data, classifying it as a pan-inhibitor [2]. The introduction of the N-cyclopentyl group thus redirects the inhibitory profile from broad-spectrum to MAO-B-preferential, a crucial shift for therapeutic safety.
| Evidence Dimension | Selectivity ratio (MAO-B/MAO-A) based on IC50 values |
|---|---|
| Target Compound Data | Selectivity Ratio (MAO-B/MAO-A) = 6.5-fold (IC50, MAO-B = 15,400 nM; IC50, MAO-A = 100,000 nM) |
| Comparator Or Baseline | 4-methylquinolin-2-amine (pan-inhibitor; no quantifiable selectivity ratio available, characterized as non-selective) |
| Quantified Difference | Target compound gains a 6.5-fold MAO-B preference from a baseline of non-selectivity |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B, assessed via kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. |
Why This Matters
A 6.5-fold selectivity window is critical for discriminating tools in neuroscience research; a pan-inhibitor like the parent compound cannot be used in ex vivo or in vivo models where MAO-A inhibition would confound results with peripheral side effects.
- [1] BindingDB. (2013). BDBM50401987 (CHEMBL1492484): Inhibition of human MAO-A and MAO-B. BindingDB, curated by ChEMBL. View Source
- [2] BRENDA. (n.d.). Ligand: 4-methylquinolin-2-amine (M5K). (Data on non-selective enzyme inhibition by the core scaffold). View Source
